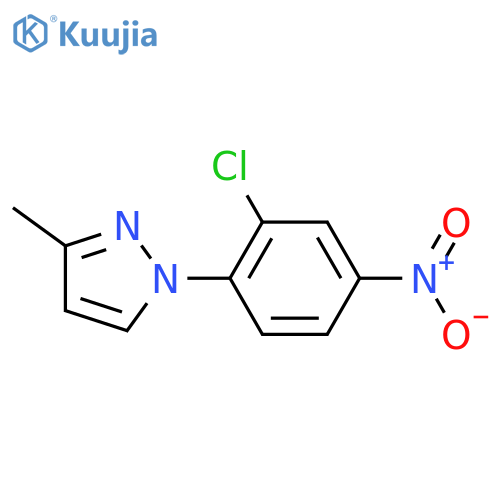

Cas no 1260379-42-7 (1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole)

1260379-42-7 structure

商品名:1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole

CAS番号:1260379-42-7

MF:C10H8ClN3O2

メガワット:237.642420768738

MDL:MFCD18262444

CID:5158285

PubChem ID:60136445

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole

- 1-(2-chloro-4-nitrophenyl)-3-methylpyrazole

- STL415048

- 1H-Pyrazole, 1-(2-chloro-4-nitrophenyl)-3-methyl-

-

- MDL: MFCD18262444

- インチ: 1S/C10H8ClN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3

- InChIKey: ORQFZKKHYROFIN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1N1C=CC(C)=N1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 63.6

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232626-0.1g |

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole |

1260379-42-7 | 95% | 0.1g |

$427.0 | 2024-06-19 | |

| Enamine | EN300-232626-0.5g |

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole |

1260379-42-7 | 95% | 0.5g |

$465.0 | 2024-06-19 | |

| Chemenu | CM491077-5g |

1-(2-Chloro-4-nitrophenyl)-3-methyl-1H-pyrazole |

1260379-42-7 | 97% | 5g |

$*** | 2023-03-29 | |

| Enamine | EN300-232626-5.0g |

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole |

1260379-42-7 | 95% | 5.0g |

$1406.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608661-1g |

1-(2-Chloro-4-nitrophenyl)-3-methyl-1H-pyrazole |

1260379-42-7 | 97% | 1g |

¥1477.0 | 2023-04-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608661-5g |

1-(2-Chloro-4-nitrophenyl)-3-methyl-1H-pyrazole |

1260379-42-7 | 97% | 5g |

¥4431.0 | 2023-04-04 | |

| Enamine | EN300-232626-1g |

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole |

1260379-42-7 | 1g |

$485.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353288-100mg |

1-(2-Chloro-4-nitrophenyl)-3-methyl-1h-pyrazole |

1260379-42-7 | 97% | 100mg |

¥13824.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353288-2.5g |

1-(2-Chloro-4-nitrophenyl)-3-methyl-1h-pyrazole |

1260379-42-7 | 97% | 2.5g |

¥33415.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353288-500mg |

1-(2-Chloro-4-nitrophenyl)-3-methyl-1h-pyrazole |

1260379-42-7 | 97% | 500mg |

¥18867.00 | 2024-08-09 |

1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

1260379-42-7 (1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260379-42-7)1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):194.0/580.0